molecular formula C19H27ClN2O4S B11232374 7-chloro-N-cyclooctyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-cyclooctyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11232374
M. Wt: 414.9 g/mol
InChI Key: QSNXHMGTAXUINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-N-cyclooctyl-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structural features, including a benzoxazepine core, a chloro substituent, a cyclooctyl group, and a methanesulfonyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-cyclooctyl-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the benzoxazepine core is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclooctyl Group: The cyclooctyl group is introduced via nucleophilic substitution reactions, often using cyclooctyl halides or cyclooctylamines as starting materials.

    Methanesulfonylation: The methanesulfonyl group is introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-cyclooctyl-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with varying functional groups.

Scientific Research Applications

7-Chloro-N-cyclooctyl-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-cyclooctyl-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, including those related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydro-1-(4-methylphenyl)sulfonyl-5H-1-benzazepin-5-one
  • 7-Chloro-5-(methanesulfonyl)-N-{4-[(prop-2-en-1-yl)oxy]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Uniqueness

7-Chloro-N-cyclooctyl-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclooctyl group and methanesulfonyl moiety differentiate it from other benzoxazepine derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C19H27ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

7-chloro-N-cyclooctyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H27ClN2O4S/c1-27(24,25)22-12-11-18(26-17-10-9-14(20)13-16(17)22)19(23)21-15-7-5-3-2-4-6-8-15/h9-10,13,15,18H,2-8,11-12H2,1H3,(H,21,23)

InChI Key

QSNXHMGTAXUINI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CCCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.